3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-11-5-7-22-10-13(21-16(22)8-11)4-6-20-17(23)12-2-3-14(18)15(19)9-12/h2-3,5,7-10H,4,6H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXZCWNMGRQAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the following steps:
Formation of the 7-methylimidazo[1,2-a]pyridine ring: This can be achieved by the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method.
Attachment of the ethyl chain: The 7-methylimidazo[1,2-a]pyridine is then reacted with an appropriate ethylating agent to introduce the ethyl chain.
Formation of the difluorobenzamide moiety: The final step involves the reaction of the ethylated 7-methylimidazo[1,2-a]pyridine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the microwave-assisted synthesis and large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-Difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to study the biological effects of difluorobenzamides and imidazo[1,2-a]pyridines on cellular processes.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: The compound is explored for its potential to be developed into therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets:
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. It may also modulate other signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related analogs from literature and patent sources. Key differences in substituents, linkers, and heterocyclic cores are highlighted (Table 1).
Substituent Variations
- Fluorine vs. Methoxy/Chloro Substituents: The target compound’s 3,4-difluoro substitution contrasts with analogs like 3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (single fluorine, pyrimidine core) and 3,4-dimethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide (dimethoxy groups, thiazole linker) .
Thiophene Sulfonamide vs. Benzamide :
5-Chloro-N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)thiophene-2-sulfonamide replaces the benzamide with a thiophene sulfonamide, introducing sulfur-based hydrogen bonding and altered steric profiles .
Linker Modifications
- Ethyl vs. Methyl/Phenyl Linkers :
The ethyl linker in the target compound provides greater conformational flexibility compared to the methyl linker in 5-chloro-N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)thiophene-2-sulfonamide or the rigid phenyl spacer in 3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide . Flexibility may influence binding mode adaptability in protein pockets.
Heterocyclic Core Differences
- Imidazo[1,2-a]pyridine vs. Pyrimidine/Thiazole :
The 7-methylimidazo[1,2-a]pyridine in the target compound differs from the pyrimidine core in 3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide and the thiazole-pyridine system in 3,4-dimethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide . Pyrimidine and thiazole cores alter hydrogen-bonding capacity and aromatic surface area, impacting target selectivity.
Molecular Weight and Physicochemical Properties
Biological Activity
3,4-Difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. This class of compounds is widely recognized for its diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties. The unique structure of this compound, particularly the difluoro substituents and the imidazo[1,2-a]pyridine moiety, contributes to its potential therapeutic applications.
The chemical formula for 3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is , with a molecular weight of approximately 320.31 g/mol. The compound features a benzamide backbone with a difluoro group and an imidazo[1,2-a]pyridine side chain.
Structure
| Property | Value |
|---|---|
| IUPAC Name | 3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide |
| Molecular Formula | C17H15F2N3O |
| Molecular Weight | 320.31 g/mol |
| InChI Key | MDCUECFVTLQUSW-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. A study focusing on various derivatives found that compounds similar to 3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide showed potent cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study : In vitro studies demonstrated that this compound exhibited an IC50 value comparable to standard chemotherapeutic agents like doxorubicin against A-431 and Jurkat cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of the difluoro group enhances its potency by improving binding affinity to target proteins involved in cancer progression .
Antiviral Activity
Compounds within the imidazo[1,2-a]pyridine class have also been investigated for antiviral properties. Preliminary studies indicate that 3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide may inhibit viral replication through interference with viral entry mechanisms or replication processes.
Research Findings : A recent investigation into the antiviral activity of related compounds reported effective inhibition against several viral strains with low cytotoxicity profiles . Further studies are necessary to elucidate the exact mechanisms involved.
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of this compound have been assessed through various assays. Results indicate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
Comparison Table : Efficacy against common pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of 3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication or metabolic pathways critical for pathogen survival.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to programmed cell death.
- Disruption of Membrane Integrity : For antibacterial and antifungal activities, it may compromise cellular membranes leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
